

# Palosuran Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Palosuran hydrochloride*

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This document provides a comprehensive technical overview of **Palosuran hydrochloride** (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. This guide details its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies for its study.

## Chemical Structure and Properties

**Palosuran hydrochloride** is the hydrochloride salt of Palosuran. Its chemical and physical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea hydrochloride	[1]
Synonyms	ACT-058362 hydrochloride	[2]
CAS Number	2469274-58-4	[2]
Chemical Formula	C <sub>25</sub> H <sub>31</sub> ClN <sub>4</sub> O <sub>2</sub>	[2]
Molecular Weight	454.99 g/mol	[2]
SMILES String	Cl.Cc1cc(NC(=O)NCCN2CCC(O)(Cc3ccccc3)CC2)c2ccccc2n1	[3]

A summary of the known physicochemical properties of Palosuran and its hydrochloride salt is presented in the following table.

Property	Value	Reference
Physical Appearance	White to off-white solid	[4]
Solubility	DMSO: >50 mg/mL (109.89 mM) H <sub>2</sub> O: 7.14 mg/mL (15.69 mM) Ethanol: ≥2.25 mg/mL	[4][5][6]
Storage Temperature	Powder: -20°C In solvent: -80°C	[2][4]
logP (calculated)	3.73	[7]

## Pharmacokinetic Properties

Palosuran has been evaluated in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.

## Human Pharmacokinetics (Oral Administration)

Parameter	Value	Reference
Tmax (time to maximum concentration)	~1-4 hours (two peaks observed)	[8]
Terminal Elimination Half-life (t <sub>1/2</sub> )	Approximately 20-25 hours	[8][9]
Accumulation Factor (multiple doses)	~1.7 - 2.5	[6][9]
Urinary Excretion (unchanged)	< 3%	[9]

## Pharmacokinetic Parameters in Diet-Treated Type 2 Diabetes Patients (125 mg b.i.d.)

Parameter	Value (Geometric Mean, 95% CI)	Reference
Cmax (maximum concentration)	180 ng/mL (125, 260)	[10]
AUC <sub>T</sub> (Area under the curve over a dosing interval)	581 ng·h/mL (422, 800)	[10]
Tmax (median, range)	3.0 h (0.67, 4.3)	[10]

## Mechanism of Action and Signaling Pathway

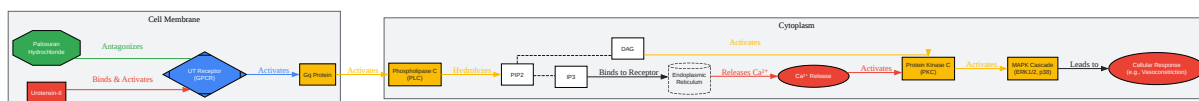
**Palosuran hydrochloride** is a potent and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor, and its receptor is implicated in various cardiovascular and renal diseases.[11][12] Palosuran competitively inhibits the binding of urotensin-II to the UT receptor.[11]

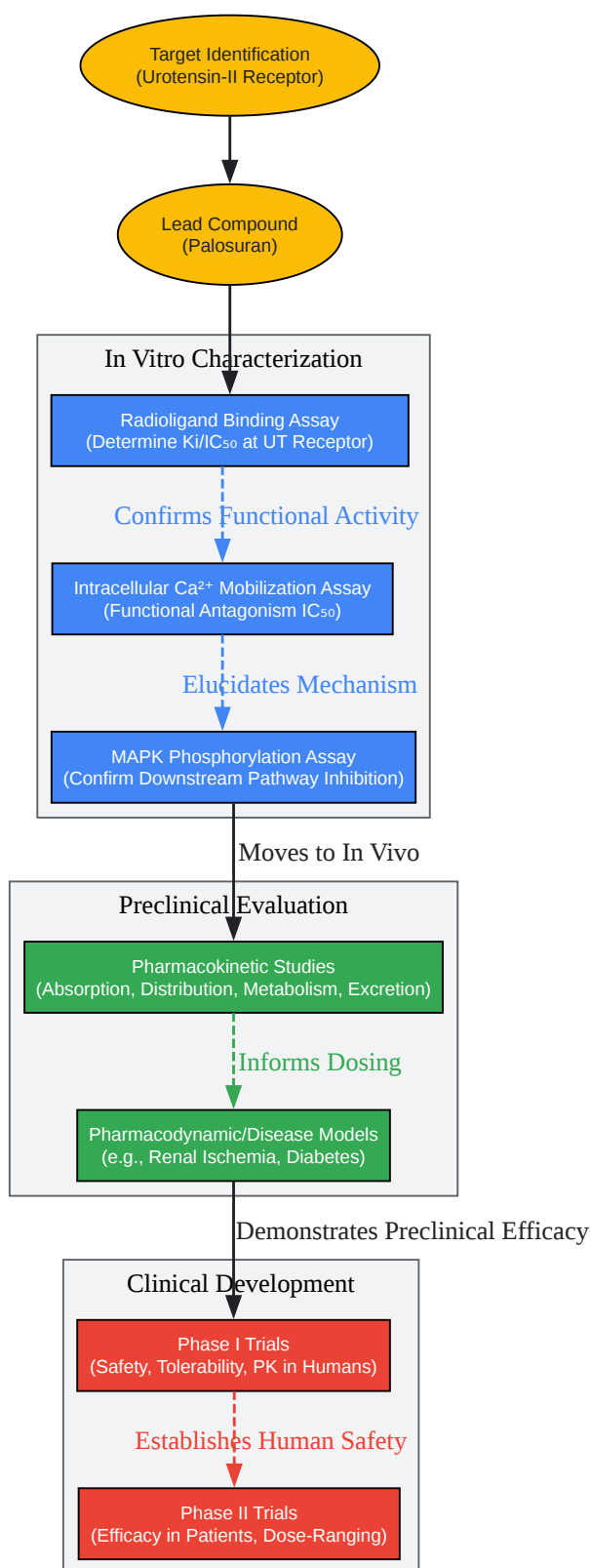
The UT receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[10] [13] Activation of the UT receptor by urotensin-II initiates a signaling cascade that includes:

- Activation of Phospholipase C (PLC).[10]

- PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[8]
- IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>).[10]
- DAG, along with elevated intracellular Ca<sup>2+</sup>, activates Protein Kinase C (PKC).[10][13]
- These signaling events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[2][5][14]

By blocking the initial binding of urotensin-II, **Palosuran hydrochloride** inhibits these downstream signaling events.[11][15][16]





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